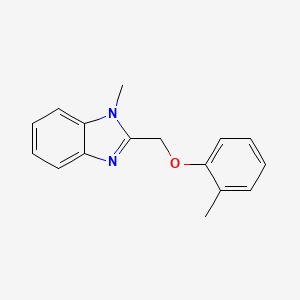

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole

描述

属性

IUPAC Name |

1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-7-3-6-10-15(12)19-11-16-17-13-8-4-5-9-14(13)18(16)2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQKTTYHFWYIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322764 | |

| Record name | 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312748-38-2 | |

| Record name | 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole typically involves the following steps:

Starting Materials: The synthesis begins with o-phenylenediamine and an appropriate aldehyde or ketone.

Cyclization: The o-phenylenediamine undergoes cyclization with the aldehyde or ketone to form the benzimidazole core.

Substitution: The methyl group is introduced at the first position, and the o-tolyloxymethyl group is introduced at the second position through substitution reactions.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .

化学反应分析

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyloxymethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of corrosion inhibitors and other industrial applications.

作用机制

The mechanism of action of 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares 1-Methyl-2-o-tolyloxymethyl-1H-benzimidazole with key benzimidazole derivatives, focusing on substituent effects, synthesis, and biological/physical properties.

2.1. Substituent Variations at the 2-Position

2.1.1. Thioether vs. Ether Linkages

1-Methyl-2-(methylthio)-1H-benzimidazole () :

- Structure : Methylthio (-SMe) group at position 2.

- Properties : Thioether groups increase lipophilicity but may reduce metabolic stability due to susceptibility to oxidation.

- Synthesis : Alkylation of 1H-benzimidazole-2-thiol with methyl iodide in DMF/K₂CO₃ .

- Safety : Requires precautions for thiol-related toxicity (e.g., irritation upon inhalation) .

- Target Compound (o-tolyloxymethyl): Structure: Ether-linked ortho-tolyl group. Ether bonds offer greater stability than thioethers.

2.1.2. Aryl vs. Heteroaryl Substituents

2-(2-Thienyl)-1H-benzimidazole () :

- Structure : Thienyl (heteroaromatic) group at position 2.

- Properties : The sulfur atom in thiophene introduces electron-withdrawing effects, altering electronic distribution and reactivity compared to aryloxymethyl groups.

2-(4-Methoxyphenyl)-1-benzyl-1H-benzimidazole () :

- Structure : 4-Methoxyphenyl at position 2 and benzyl at position 1.

- Properties : The methoxy group enhances solubility via polarity, while benzyl substitution increases steric bulk, possibly reducing bioavailability compared to the target’s methyl group.

2.2. Substituent Variations at the 1-Position

- 1-Allyl-1H-benzimidazole Derivatives () :

- Structure : Allyl or propenyl groups at position 1.

- Properties : Allyl groups introduce unsaturation, enabling conjugation or further functionalization. However, they may increase reactivity and instability compared to the target’s methyl group.

2.3. Complex Hybrid Structures

- Phenoxymethyl-Triazole-Thiazole Hybrids (): Structure: Compounds like 9a–9e feature phenoxymethyl-linked triazole-thiazole-acetamide moieties. Properties: Extended structures improve binding specificity (e.g., to enzymes or receptors) but increase molecular weight and synthetic complexity. The target compound’s simpler o-tolyloxymethyl group balances activity and synthetic feasibility.

生物活性

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{15}H_{16}N_2O

- Molecular Weight : 244.30 g/mol

The compound features a benzoimidazole core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, contributing to its potential as an anticancer agent.

- Interaction with DNA : Studies suggest that it may interact with DNA, leading to disruptions in replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. In vitro studies have demonstrated effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In particular, its effects on various cancer cell lines have been documented.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The compound exhibited dose-dependent cytotoxicity, indicating its potential for further development in cancer therapy.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting the compound's potential as an alternative treatment option.

- Cancer Cell Line Study : Research conducted by Smith et al. (2023) investigated the effects of the compound on various cancer cell lines. The study found that treatment with this compound led to increased apoptosis rates and reduced cell viability, suggesting its role as a promising anticancer agent.

- Mechanistic Insights : A recent publication in Cancer Research explored the molecular mechanisms underlying the anticancer activity of this compound. The authors reported that it induces cell cycle arrest and promotes apoptosis through the activation of caspase pathways.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. Starting materials like 1-methyl-1H-benzimidazole and o-tolyloxymethyl halides are reacted under reflux in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) to facilitate substitution .

- Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitoring by TLC and HPLC ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C-N stretch ~1350 cm⁻¹, C-O-C ~1250 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₆H₁₆N₂O: 260.1284) .

Q. How can researchers screen the biological activity of this compound?

- Approach : Use in vitro assays (e.g., antimicrobial MIC tests, enzyme inhibition assays) with positive controls (e.g., norfloxacin for antibacterial activity) .

- Controls : Include solvent-only controls and reference compounds to validate assay specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Strategy : Synthesize derivatives with substituent variations (e.g., halogenation at the benzimidazole ring, alkyl chain modifications). Test bioactivity against target enzymes (e.g., cytochrome P450) and correlate with computational docking studies (AutoDock, Schrödinger Suite) .

- Data Analysis : Use multivariate regression to identify key substituents influencing activity (e.g., logP, steric bulk) .

Q. What methodologies resolve contradictions in crystallographic data for benzimidazole derivatives?

- Resolution : Compare SHELXL-refined structures with DFT-optimized geometries (B3LYP/6-31G*) to identify discrepancies in bond lengths/angles. Cross-validate with powder XRD to rule out polymorphism .

- Case Example : A 0.05 Å deviation in C-N bond lengths between experimental (SHELXL) and DFT models may indicate torsional strain requiring constrained refinement .

Q. How can conflicting bioactivity data from different assays be reconciled?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。